5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride
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Description
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This leads to an increase in the levels of these hormones, promoting insulin release, inhibiting glucagon secretion, and consequently reducing blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 and the subsequent increase in incretin hormone levels affect the insulin signaling pathway . The increased levels of GLP-1 and GIP enhance insulin secretion from pancreatic beta cells. Additionally, they inhibit glucagon secretion from alpha cells, reducing hepatic glucose production. These actions collectively contribute to the regulation of blood glucose levels.
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of incretin hormones . At the cellular level, this results in enhanced insulin secretion and reduced glucagon secretion, leading to decreased blood glucose levels .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c10-5-8-7-4-3-6-1-2-9(4)5;/h6H,1-3H2,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNCXIRYENDRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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